molecular formula C9H17BO2 B13456783 (2-Cyclohexylcyclopropyl)boronic acid

(2-Cyclohexylcyclopropyl)boronic acid

Cat. No.: B13456783
M. Wt: 168.04 g/mol
InChI Key: GBIACPIRGOMMPZ-UHFFFAOYSA-N
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Description

(2-Cyclohexylcyclopropyl)boronic acid is a boronic acid derivative featuring a strained cyclopropane ring directly bonded to a cyclohexyl substituent. This unique structure combines the steric and electronic effects of the cyclopropane ring with the lipophilic cyclohexyl group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.

Properties

Molecular Formula

C9H17BO2

Molecular Weight

168.04 g/mol

IUPAC Name

(2-cyclohexylcyclopropyl)boronic acid

InChI

InChI=1S/C9H17BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h7-9,11-12H,1-6H2

InChI Key

GBIACPIRGOMMPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1C2CCCCC2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylcyclopropyl)boronic acid typically involves the borylation of cyclopropyl derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with cyclopropyl halides under palladium catalysis . The reaction conditions are generally mild, and the use of bases such as potassium acetate is crucial for the success of the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acid components can make the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexylcyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Bases: Such as potassium acetate for borylation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols/Ketones: Formed from oxidation reactions.

Scientific Research Applications

(2-Cyclohexylcyclopropyl)boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Structural Features

The target compound’s cyclohexylcyclopropyl moiety distinguishes it from analogs with simpler substituents:

  • (2-Cyclopropylphenyl)boronic acid (): Contains a phenyl group attached to a cyclopropane ring, enabling conjugation with aromatic systems .
  • (2-Butylcyclopropyl)boronic acid (): A linear alkyl chain (butyl) replaces the cyclohexyl group, reducing steric hindrance .
  • (3-Cyclohexylpropyl)boronic acid (): Cyclohexyl is connected via a propyl chain rather than a cyclopropane ring, altering strain and reactivity .
  • 4-Nitrophenyl boronic acid (): A nitro group enhances electron-withdrawing effects, increasing oxidative reactivity .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight logP PSA (Ų) Key Feature(s)
(2-Cyclohexylcyclopropyl)boronic acid* C9H15BO2 ~166.03 ~2.5† ~40.5† Cyclopropane + cyclohexyl
(2-Cyclopropylphenyl)boronic acid C9H11BO2 162.00 1.8‡ 40.5‡ Phenyl + cyclopropane
(2-Butylcyclopropyl)boronic acid C7H15BO2 142.00 1.04 40.46 Butyl chain + cyclopropane
4-Nitrophenyl boronic acid C6H6BNO4 166.93 0.9§ 83.62 Strong electron-withdrawing nitro
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () C16H19BO4 298.13 2.2¶ 64.99 Phenoxy-methoxyethyl substituent

*Estimated values based on structural analogs. †Predicted using cyclohexyl/logP trends. ‡Calculated from . §Estimated from nitro group contribution. ¶Predicted for methoxyethyl substituent.

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group likely increases logP (~2.5) compared to phenyl (1.8) or butyl (1.04) analogs, enhancing membrane permeability in drug design .
  • Polar Surface Area (PSA) : Similar PSA (~40.5 Ų) to (2-cyclopropylphenyl)boronic acid indicates comparable hydrogen-bonding capacity, critical for protein interactions .

Reactivity and Stability

  • Oxidative Stability: The cyclohexyl group may stabilize the compound against H2O2-mediated oxidation compared to electron-deficient 4-nitrophenyl boronic acid, which converts rapidly to 4-nitrophenol at pH 11 .
  • Cross-Coupling Efficiency : Strain from the cyclopropane ring could enhance reactivity in Pd-catalyzed reactions, similar to strained aryl cyclopropanes in .

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